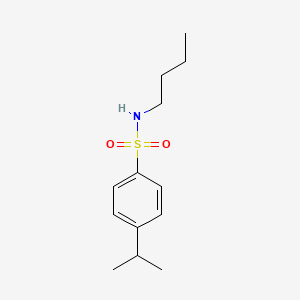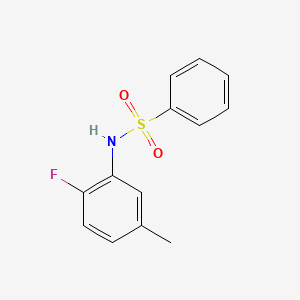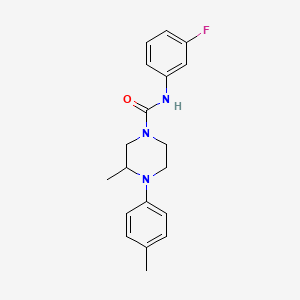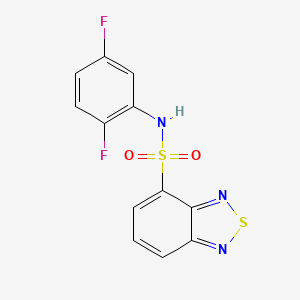
N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group attached to a benzene ring, with a butyl group at the nitrogen atom and a propan-2-yl group at the para position of the benzene ring. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with butylamine and isopropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
-
Preparation of Benzenesulfonyl Chloride:
- Benzene is nitrated to form nitrobenzene.
- Nitrobenzene is reduced to aniline.
- Aniline is then reacted with chlorosulfonic acid to produce benzenesulfonyl chloride .
-
Formation of this compound:
- Benzenesulfonyl chloride is reacted with butylamine and isopropylamine in the presence of a base such as triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
Chemistry: N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It is also employed in the study of reaction mechanisms and catalysis .
Biology and Medicine: The compound has been investigated for its potential biological activities, including antiandrogenic properties. It has shown promise in the treatment of conditions such as benign prostatic hyperplasia (BPH) and prostate cancer .
Industry: In the industrial sector, this compound is primarily used as a plasticizer in the production of polymers such as nylon and polycarbonates. It enhances the flexibility and durability of these materials .
Mechanism of Action
The mechanism of action of N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to androgen receptors, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation in androgen-dependent tissues, making it useful in the treatment of prostate-related conditions .
Comparison with Similar Compounds
- N-Butylbenzenesulfonamide
- 4-Hydroxy-N-(propan-2-yl)benzene-1-sulfonamide
- 4-n-Butylbenzene sulfonamide
Uniqueness: N-BUTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butyl and propan-2-yl groups enhances its solubility and reactivity compared to other benzenesulfonamides .
Properties
IUPAC Name |
N-butyl-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-5-10-14-17(15,16)13-8-6-12(7-9-13)11(2)3/h6-9,11,14H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDMTECHPLWEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4423473.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4423486.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4423497.png)


![2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4423525.png)
![N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B4423556.png)
![1-(2-FLUOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE](/img/structure/B4423558.png)
![N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4423561.png)

![dimethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B4423570.png)
